Balicatib is a synthetic compound classified as a cysteine protease inhibitor. Specifically, it exhibits high selectivity for Cathepsin K, an enzyme primarily found in osteoclasts. [] While initially investigated for its potential in treating osteoporosis, its applications have expanded to other research areas involving Cathepsin K activity. [, , ]
Synthesis Analysis
One method for synthesizing Balicatib involves a key step of anodic decarboxylation-intramolecular etherification of N-acetylamino malonic acid monoesters. This electrochemical approach, conducted under Hofer-Moest reaction conditions, allows for the efficient construction of the tetrahydropyran (THP) ring present in the Balicatib structure. []
Molecular Structure Analysis
Balicatib contains a characteristic aryl-piperazine moiety that significantly contributes to its binding affinity for Cathepsin K. This structural feature interacts with the S2 and S3 binding pockets of the enzyme, leading to potent inhibition. [] Studies exploring structure-activity relationships have demonstrated that replacing the 1-aminocyclohexane-1-carboxylic acid subunit with a THP-containing amino acid scaffold helps reduce lipophilicity while maintaining inhibitory potency against Cathepsin K. []
Applications
Investigating Cathepsin K Biology: Beyond its therapeutic potential, Balicatib serves as a valuable tool for researchers studying the biological roles of Cathepsin K. By inhibiting this protease, researchers can elucidate its involvement in various physiological and pathological processes. [, ]
Exploring Cathepsin K in Other Diseases: Given Cathepsin K's involvement in various diseases beyond osteoporosis, researchers have explored the potential applications of Balicatib in other contexts. For instance, studies have investigated its effects on cartilage degradation in osteoarthritis and tumor cell invasion and metastasis in cancer. [, ]
Future Directions
Development of Next-Generation Inhibitors: The experience with Balicatib highlights the importance of developing Cathepsin K inhibitors with improved selectivity profiles to minimize off-target effects. [] Future research could focus on designing compounds that retain the potency of Balicatib but exhibit reduced lysosomotropism.
Elucidating Cathepsin K's Role in Disease: While Balicatib's clinical development for osteoporosis has been discontinued, its use as a research tool remains valuable. [] Further studies employing Balicatib can help unravel the complex roles of Cathepsin K in various diseases, potentially leading to the identification of novel therapeutic targets.
Exploring Therapeutic Applications in Other Diseases: The potential of Cathepsin K inhibition extends beyond osteoporosis. Further research is warranted to explore the therapeutic potential of Balicatib or its derivatives in other diseases where Cathepsin K plays a role, such as osteoarthritis and cancer. [, ]
Related Compounds
Odanacatib
Compound Description: Odanacatib (MK-0822) is a potent and selective, second-generation cathepsin K inhibitor. [, ] Like balicatib, it targets the lysosomal cysteine protease cathepsin K, which plays a critical role in bone resorption by degrading type I collagen. [, ] Odanacatib has demonstrated efficacy in increasing bone mineral density and reducing bone resorption markers in clinical trials involving postmenopausal women with osteoporosis. [, ]
L-006235 (CRA-013783)
Compound Description: L-006235 (CRA-013783) is a basic, lipophilic cathepsin K inhibitor with an aryl-piperazine structure. [] While it exhibits over 4000-fold selectivity for cathepsin K over other lysosomal cathepsins (B, L, and S) in isolated enzyme assays, it shows increased potency in cell-based assays due to lysosomal trapping. [] This lysosomotropic behavior is attributed to its basic, lipophilic nature, leading to accumulation in lysosomes and potential off-target effects on cathepsins B, L, and S. []
L-873724
Compound Description: L-873724 is a potent, non-basic cathepsin K inhibitor with high selectivity for cathepsin K over other cysteine cathepsins. [, ] Unlike basic inhibitors like balicatib, L-873724 does not exhibit lysosomotropic properties and shows comparable potency in both isolated enzyme and cell-based assays. [, ] This characteristic translates to a more favorable selectivity profile in vivo, minimizing potential off-target effects on other lysosomal cathepsins. []
Relevance: L-873724 serves as a contrasting example to balicatib in terms of its physicochemical properties and selectivity profile. [, ] Despite both being potent cathepsin K inhibitors, L-873724's non-basic nature prevents lysosomal trapping and, consequently, reduces off-target activity against other lysosomal cathepsins observed with balicatib. [, ] This difference highlights the impact of basicity on the pharmacological profile and potential side effects of cathepsin K inhibitors. []
AEE325
Compound Description: AEE325 is a metabolite of balicatib, formed through rapid metabolic conversion. [] It exhibits a fixed ratio to the predicted parent compound concentration, with a population median of 0.11 and an apparent coefficient of variation of 46%. [] The formation of AEE325 is a crucial aspect of balicatib's pharmacokinetic profile and may influence its overall efficacy and safety.
Relevance: As a direct metabolite of balicatib, AEE325 is intrinsically linked to its parent compound's pharmacokinetic and pharmacodynamic properties. [] Understanding the formation and potential biological activity of AEE325 is essential for fully characterizing the disposition and effects of balicatib in vivo.
ONO-5334
Compound Description: ONO-5334 is a highly selective cathepsin K inhibitor that has advanced to clinical trials for osteoporosis treatment. [] It demonstrates potent inhibition of cathepsin K activity and effectively reduces bone resorption markers. [] Similar to odanacatib, ONO-5334 has shown promising results in increasing bone mineral density in postmenopausal women. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
AUT1 is a positive modulator of the voltage-gated potassium channel subtypes Kv3.1b, Kv3.2a, and Kv3.3 (EC50s = 4.7, 4.9, and 31.6 µM, respectively, in a patch-clamp assay). It is selective for Kv3.1b, Kv3.2a, and Kv3.3 over Kv1.5 and Kv7.1/minK channels but also inhibits the serotonin (5-HT) transporter, 5-HT3 receptor, and α1 subunit-containing nicotinic acetylcholine receptor (nAChR) in a panel of 26 ion channels, receptors, and transporters. AUT1 increases tetraethylammonium-induced decreases in the firing frequency and amplitude of action potentials in mouse somatosensory cortex slices when used at concentrations of 1 and 10 µM. AUT1 is a Kv3 potassium channel modulator which increases whole currents mediated by human Kv3.1b and Kv3.2a channels, with a concomitant leftward shift in the voltage-dependence of activation, while having a less potent effect on hKv3.3 currents.
AUTEN-99 is an inhibitor of the phosphatase myotubularin-related protein 14 (MTMR14/Jumpy). It inhibits MTMR14/Jumpy activity in a cell-free assay when used at concentrations of 10 and 100 µM. AUTEN-99 (1 and 10 µM) enhances autophagic flux and increases the levels of LC3B-11 in HeLa cells. It increases survival of mouse primary neurons exposed to hydrogen peroxide as a model of oxidative stress when used at concentrations ranging from 0.5 to 5 µM. AUTEN-99 increases the number of autophagic structures in mouse pancreas, kidney, and liver following oral or intraperitoneal administration. It also induces autophagy in the Drosophila larval fat body and increases the percentage of flies climbing a glass column in a climbing assay in a transgenic model of Parkinson’s disease. Auten-99 is a novel inhibitor of the myotubularin phosphatase Jumpy (also called MTMR14), acrossing the blood-brain barrier and exerting potent neuroprotective effects.
Autophinib is an ATP-competitive inhibitor of the PI3K VPS34 (IC50 = 19 nM). It inhibits autophagy induced by the mTOR inhibitor rapamycin or by amino acid starvation (IC50s = 40 and 90 nM, respectively) in MCF-7 cells. Autophinib also induces apoptosis in amino acid-starved MCF-7 cells with an EC50 value of 234 nM. Autophinib is a novel potent autophagy inhibitor, inhibiting autophagy induced by starvation or Rapamycin by targeting the lipid kinase VPS34.
AUY-954 is a potent and selective S1P(1) modulator. AUY-954 prevents experimental autoimmune neuritis. In EAN rats, AUY954 greatly prevented paraparesis if administrated from the day of immunization. T cell, B cell, and macrophage infiltration, inflammatory demyelination, and local expression of interleukine-17 and matrix metalloproteinase-9 in sciatic nerves of EAN rats were significantly decreased by AUY954 treatment. Therefore, S1P(1) modulation might be a potential treatment option for inflammatory neuropathies.
Potent TIR1 antagonist, blocking the formation of the TIR1-IAA-Aux/IAA complex and so inhibiting auxin-responsive gene expressionReferences:1) Smékalová V, Luptovčiak I, Komis G, Šamajová O, Ovečka M, Doskočilová A, Takáč T, Vadovič P, Novák O, Pechan T, Ziemann A, Košútová P, Šamaj J. Involvement of YODA and mitogen activated protein kinase 6 in Arabidopsis post-embryogenic root development through auxin up-regulation and cell division plane orientation. New Phytol. 2014 Sep;203:1175-93. doi: 10.1111/nph. 2880. Epub 2014 Jun 13. PubMed PMID: 24923680; PubMed Central PMCID: PMC4414326.2) Hayashi K, Neve J, Hirose M, Kuboki A, Shimada Y, Kepinski S, Nozaki H. Rational design of an auxin antagonist of the SCF(TIR1) auxin receptor complex. ACS Chem Biol. 2012 Mar 16;7:590-8. doi: 10.1021/cb200404c. Epub 2012 Jan 24. PubMed PMID: 22234040. Auxinole is a potent TIR1 antagonist, blocking the formation of the TIR1-IAA-Aux/IAA complex and so inhibiting auxin-responsive gene expression.
Azido-PEG6-CH2CO2-t-Bu is a PEG derivative containing an azide group and a t-butyl ester. The hydrophilic PEG spacer increases solubility in aqueous media. The azide group can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage. The t-butyl protected carboxyl group can be deprotected under acidic conditions.
Indole-3-acetic acid is a monocarboxylic acid that is acetic acid in which one of the methyl hydrogens has been replaced by a 1H-indol-3-yl group. It has a role as a plant hormone, a human metabolite, a plant metabolite, a mouse metabolite and an auxin. It is a monocarboxylic acid and a member of indole-3-acetic acids. It is a conjugate acid of an indole-3-acetate. Indoleacetic acid is a metabolite found in or produced by Escherichia coli (strain K12, MG1655). Indole-3-acetic acid is a natural product found in Humulus lupulus, Balansia epichloe, and other organisms with data available. Indoleacetic acid is a uremic toxin. Uremic toxins can be subdivided into three major groups based upon their chemical and physical characteristics: 1) small, water-soluble, non-protein-bound compounds, such as urea; 2) small, lipid-soluble and/or protein-bound compounds, such as the phenols and 3) larger so-called middle-molecules, such as beta2-microglobulin. Chronic exposure of uremic toxins can lead to a number of conditions including renal damage, chronic kidney disease and cardiovascular disease.
Indoleacetic acid (IAA) is a breakdown product of tryptophan metabolism and is often produced by the action of bacteria in the mammalian gut. Some endogenous production of IAA in mammalian tissues also occurs. It may be produced by the decarboxylation of tryptamine or the oxidative deamination of tryptophan. IAA frequently occurs at low levels in urine and has been found in elevated levels in the urine of patients with phenylketonuria ( Using material extracted from human urine, it was discovered by Kogl in 1933 that Indoleacetic acid is also an important plant hormone Specifically IAA is a member of the group of phytohormones called auxins. IAA is generally considered to be the most important native auxin. Plant cells synthesize IAA from tryptophan. IAA and some derivatives can be oxidised by horseradish peroxidase (HRP) to cytotoxic species. IAA is only toxic after oxidative decarboxylation; the effect of IAA/HRP is thought to be due in part to the formation of methylene-oxindole, which may conjugate with DNA bases and protein thiols. IAA/HRP could be used as the basis for targeted cancer therapy involving antibody-, polymer-, or gene-directed approaches, a potential new role for plant auxins in cancer therapy. (A3268, A3269). indole-3-acetate is a metabolite found in or produced by Saccharomyces cerevisiae.